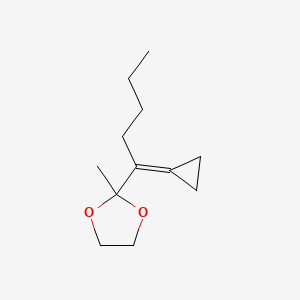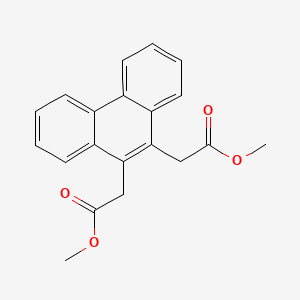
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. This compound is often used in research due to its fluorescent properties, making it valuable in biological and chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine typically involves the reaction of diethylamine with a benzoxadiazole derivative. The process begins with the nitration of benzoxadiazole to introduce the nitro group. This is followed by the alkylation of the nitrobenzoxadiazole with diethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its ability to fluoresce under specific conditions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and other analytical devices.
Wirkmechanismus
The mechanism of action of N1,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the benzoxadiazole ring, which can absorb and emit light at specific wavelengths. This makes it useful in imaging and diagnostic applications. Additionally, the nitro group can participate in redox reactions, influencing the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose): A fluorescent glucose analog used in cellular uptake studies.
NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol): A compound known for its ability to inhibit glutathione S-transferases and induce apoptosis in tumor cells.
Uniqueness
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine is unique due to its specific structural features, such as the diethylamine group and the benzoxadiazole ring. These features contribute to its distinct fluorescent properties and make it valuable in a wide range of applications, from analytical chemistry to biomedical research.
Eigenschaften
CAS-Nummer |
65427-79-4 |
|---|---|
Molekularformel |
C13H19N5O3 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(4-nitro-2,1,3-benzoxadiazol-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H19N5O3/c1-3-17(4-2)9-5-8-14-10-6-7-11(18(19)20)13-12(10)15-21-16-13/h6-7,14H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
SPVLCDNNSLALMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


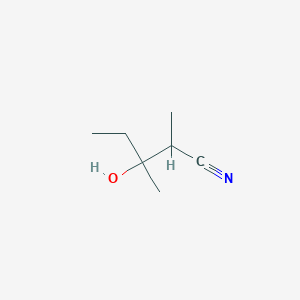

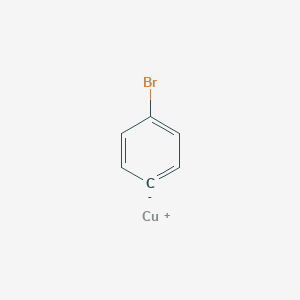

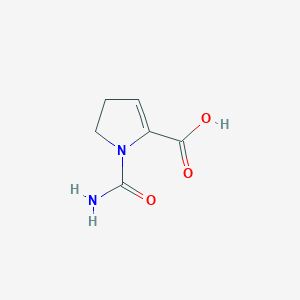

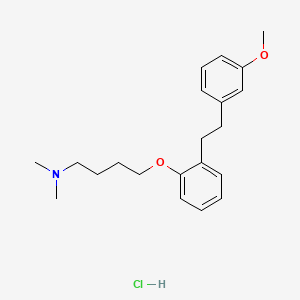
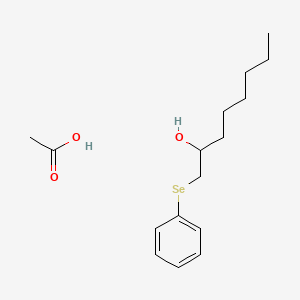
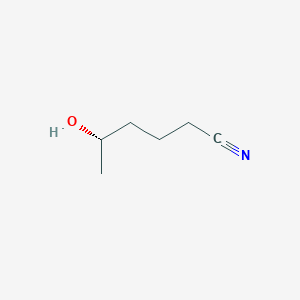
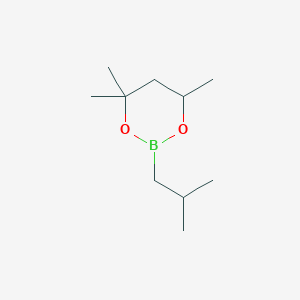
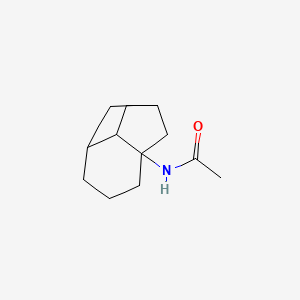
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
